N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-15-9-10-18-16(12-15)21-20(26-18)22(13-14-6-3-2-4-7-14)19(23)17-8-5-11-25-17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRAYZZNAFSUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with furan-2-carboxylic acid, followed by benzylation and methoxylation reactions. The reaction conditions often involve the use of solvents like ethanol or dioxane and catalysts such as piperidine . Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to benzothiazole derivatives exhibit promising anticancer properties. N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has been investigated for its ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in various cancers. The compound's structural features allow it to interact effectively with the target site on the receptor, potentially leading to reduced tumor growth and improved patient outcomes .
Neuroprotective Effects
Benzothiazole derivatives have garnered attention for their neuroprotective properties. Research has shown that similar compounds can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. This compound may exhibit similar properties, contributing to cognitive protection and neuroprotection against oxidative stress .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against resistant bacterial strains. Its benzothiazole moiety is known to enhance the activity against various pathogens, making it a candidate for developing new antibiotics .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease progression, such as acetylcholinesterase (AChE). This inhibition is crucial for therapeutic strategies aimed at treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes in microorganisms. For example, it targets the DprE1 enzyme in Mycobacterium tuberculosis, leading to the inhibition of cell wall synthesis and bacterial growth . Additionally, its structural features allow it to interact with DNA and proteins, further contributing to its biological activities.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogs differ in substituents, heterocyclic cores, and functional groups, leading to variations in physicochemical and biological properties:
Biological Activity
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 320.37 g/mol. The compound features a furan ring, a benzothiazole moiety, and a carboxamide functional group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of 5-Methoxybenzothiazole : This is achieved by reacting 2-amino thiophenol with methoxybenzaldehyde under acidic conditions.
- Benzylation : The 5-methoxybenzothiazole intermediate is then reacted with benzyl bromide in the presence of a base such as potassium carbonate.
- Carboxamide Formation : Finally, the product is reacted with furan-2-carboxylic acid chloride to yield the desired compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives showed that compounds with similar structures displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation. For instance, it has shown promising results against ovarian cancer cell lines with IC50 values indicating effective inhibition of cell viability . The mechanism may involve the modulation of apoptotic pathways and interference with cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways linked to inflammation and cancer progression.
- Signal Transduction Modulation : It can affect signaling pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated that while it exhibited moderate activity against certain bacterial strains, modifications to the chemical structure could enhance its potency .
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, this compound was tested on multiple cancer cell lines. Results suggested that it effectively reduced cell viability in ovarian cancer cells through apoptosis induction and cell cycle arrest .
Q & A
Q. How can the synthesis of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide be optimized for higher yields and purity?
Methodological Answer:
- Stepwise Synthesis: Begin with the preparation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with a methoxy-substituted benzaldehyde, followed by N-benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide Coupling: Use carbodiimide reagents (e.g., EDC∙HCl) to couple the benzothiazole intermediate with furan-2-carboxylic acid. Include 4-DMAP as a catalyst to enhance reaction efficiency, as demonstrated in analogous benzothiazole-furan carboxamide syntheses .
- Purification: Employ column chromatography (e.g., silica gel with toluene/EtOAc gradients) and recrystallization to isolate high-purity products (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., methoxy at C5 of benzothiazole, benzyl group on N) .
- Mass Spectrometry: High-resolution ESI-MS or HR-MS to confirm molecular formula (e.g., C₂₀H₁₇N₃O₃S, calculated m/z 379.10) .
- HPLC: Ensure purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Systematic Variability Testing: Compare activity across standardized assays (e.g., Sulforhodamine B assay for cytotoxicity, MIC for antimicrobial activity) using consistent cell lines (e.g., MCF-7 for cancer, S. aureus for bacteria) .
- Structural Confirmation: Re-analyze disputed batches via X-ray crystallography (using SHELXL ) to rule out polymorphic or stereochemical inconsistencies .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values under controlled conditions (pH, serum concentration) to minimize assay-specific artifacts .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in cancer models?
Methodological Answer:
- Molecular Docking: Screen against validated targets (e.g., EGFR, PARP) using AutoDock Vina, leveraging the benzothiazole moiety’s known affinity for ATP-binding pockets .
- Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- In Vivo Validation: Use xenograft models (e.g., nude mice with HT-29 tumors) to assess pharmacokinetics and efficacy at 50–100 mg/kg doses, monitoring liver enzymes for toxicity .
Q. How can crystallographic data improve the design of derivatives with enhanced activity?
Methodological Answer:
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., π-π stacking between benzyl and benzothiazole groups) to guide substitutions that stabilize binding .
- Torsion Angle Optimization: Use WinGX to adjust substituents (e.g., replacing methoxy with ethoxy) while maintaining planarity for target engagement.
- Solvent Accessibility Prediction: Modify hydrophobic groups (e.g., benzyl to naphthyl) to enhance membrane permeability, validated via logP calculations .
Methodological Challenges
Q. How should researchers address low yields in the final amide coupling step?
Troubleshooting Guide:
- Catalyst Optimization: Replace EDC∙HCl with DCC/HOBt for sterically hindered couplings, or use microwave-assisted synthesis (60°C, 30 min) to accelerate reactivity .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates .
- Byproduct Analysis: Use LC-MS to identify hydrolysis byproducts and adjust reaction stoichiometry (e.g., excess furan-2-carboxylic acid) .
Q. What computational tools are essential for structure-activity relationship (SAR) studies?
Toolkit Recommendations:
- QSAR Modeling: Utilize Gaussian or MOE to correlate electronic parameters (e.g., Hammett σ) with bioactivity .
- ADMET Prediction: Employ SwissADME to optimize bioavailability, focusing on reducing topological polar surface area (<140 Ų) for blood-brain barrier penetration .
- Free Energy Perturbation (FEP): Simulate binding affinity changes upon introducing substituents (e.g., halogenation at benzothiazole C6) .
Ethical and Regulatory Considerations
Q. What guidelines apply to preclinical testing of this compound in animal models?
Compliance Framework:
- OECD 423: Conduct acute toxicity studies (fixed-dose procedure) prior to chronic exposure trials .
- 3R Principle: Replace invasive sampling with in vivo imaging (e.g., PET scans) where feasible .
- FDA-IND Requirements: Document purity (ICH Q3A), stability (ICH Q1A), and batch-to-batch consistency before IND submission .
Cross-Disciplinary Applications
Q. How can this compound be repurposed for materials science applications?
Innovative Approaches:
- Luminescent Probes: Functionalize the benzothiazole core with fluorophores (e.g., BODIPY) for bioimaging .
- Polymer Additives: Incorporate into polyamide backbones via amide linkages to enhance thermal stability (TGA analysis recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
